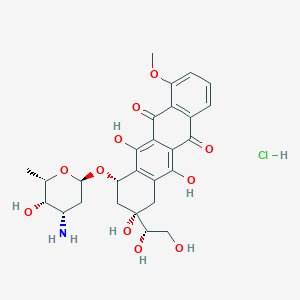

Doxorubicinol hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 268710. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1S)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,16-,17-,22+,27-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLHIGGRLIJIIM-PNOIAXSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@H](CO)O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32ClNO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

141434-67-5 (Parent) | |

| Record name | 13-Dihydroadriamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063950050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

582.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63950-05-0 | |

| Record name | 13-Dihydroadriamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063950050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOXORUBICINOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LVW1H75S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Doxorubicinol Hydrochloride from Doxorubicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of doxorubicinol (B1670906) hydrochloride from its parent compound, doxorubicin (B1662922) hydrochloride. Doxorubicinol, the primary alcohol metabolite of doxorubicin, is a critical molecule of study due to its significant role in the cardiotoxicity associated with doxorubicin-based chemotherapy.[1][2][3][4][5] This document outlines both the predominant enzymatic pathways for this conversion and a theoretical chemical synthesis approach. Detailed experimental protocols for enzymatic synthesis, purification, and characterization are provided, along with a compilation of relevant quantitative data. The guide is intended to serve as a comprehensive resource for researchers and professionals in drug development and cancer therapy.

Introduction

Doxorubicin is a potent and widely utilized anthracycline antibiotic in cancer chemotherapy.[6] However, its clinical application is often limited by dose-dependent cardiotoxicity, a significant side effect mediated in large part by its principal metabolite, doxorubicinol.[1][2][3][4][5] The conversion of doxorubicin to doxorubicinol involves the reduction of the C13-carbonyl group to a secondary alcohol.[1][2][4] Understanding and replicating this synthesis is crucial for studying the mechanisms of cardiotoxicity, developing cardioprotective strategies, and for the synthesis of doxorubicinol as a reference standard in analytical and pharmacological studies.

This guide details the methodologies for synthesizing doxorubicinol hydrochloride, focusing on both biological and chemical routes.

Metabolic Synthesis of Doxorubicinol

The primary pathway for the formation of doxorubicinol in vivo is through a two-electron, NADPH-dependent reduction catalyzed by cytosolic enzymes.[2][4] The main enzyme families responsible for this biotransformation are the carbonyl reductases (CBRs) and aldo-keto reductases (AKRs).[2][7][8]

Key Enzymes in Doxorubicin Reduction

-

Carbonyl Reductase 1 (CBR1): Considered a principal enzyme in the reduction of doxorubicin.[1][7]

-

Carbonyl Reductase 3 (CBR3): Also contributes significantly to the formation of doxorubicinol.[1][2]

-

Aldo-Keto Reductase 1C3 (AKR1C3): Has been identified as a highly effective reductase for doxorubicin in vitro.[2][8]

Quantitative Data for Enzymatic Reduction

The following table summarizes the kinetic parameters for doxorubicin-dependent NADPH oxidation by key murine enzymes.

| Enzyme | k_cat (min⁻¹) | K_m for Doxorubicin (µM) | k_cat / K_m (min⁻¹µM⁻¹) |

| Cbr1 | 15 | 1100 | 0.014 |

| Cbr3 | 1.5 | 130 | 0.012 |

| Tr1 | 10 | 120 | 0.083 |

Table 1: Kinetic parameters for doxorubicin-dependent NADPH oxidation by purified murine enzymes. Data adapted from[1]. Note that while Tr1 oxidizes NADPH in the presence of doxorubicin, it does so primarily through redox cycling and does not significantly produce doxorubicinol.[1]

Chemical Synthesis of this compound (Theoretical Approach)

The reagent of choice for such a transformation would likely be a mild and selective reducing agent to avoid the reduction of the quinone moieties in the anthracycline ring system. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for the reduction of aldehydes and ketones to their corresponding alcohols and is less reactive towards other functional groups compared to stronger reducing agents like lithium aluminum hydride.[9][10]

A proposed reaction scheme would involve the treatment of doxorubicin hydrochloride with sodium borohydride in a protic solvent such as methanol (B129727) or ethanol (B145695) at reduced temperatures to control the reaction rate and selectivity. The reaction would need to be carefully monitored by a technique like High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent over-reduction or degradation of the starting material and product.

Post-reaction, a standard work-up procedure would be required to neutralize any excess reagent and isolate the crude product. Purification would then be essential to separate doxorubicinol from unreacted doxorubicin and any side products. The final step would involve the conversion of the purified doxorubicinol to its hydrochloride salt, likely by treatment with hydrochloric acid in an appropriate solvent, followed by precipitation or crystallization.

Experimental Protocols

Enzymatic Synthesis of Doxorubicinol

This protocol is based on the use of purified recombinant carbonyl reductase (CBR1 or CBR3) to convert doxorubicin to doxorubicinol.

Materials:

-

Doxorubicin hydrochloride

-

Purified recombinant human CBR1 or CBR3

-

NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

Deionized water

-

Reaction vessels (e.g., microcentrifuge tubes)

-

Incubator or water bath at 37°C

Procedure:

-

Prepare a stock solution of doxorubicin hydrochloride in deionized water.

-

Prepare a stock solution of NADPH in potassium phosphate buffer.

-

In a reaction vessel, combine the potassium phosphate buffer, the doxorubicin hydrochloride solution (to a final concentration of approximately 200 µM), and the purified enzyme (e.g., 1 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding NADPH to a final concentration of approximately 200 µM.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour), protected from light.

-

Terminate the reaction by adding a quenching agent, such as an equal volume of ice-cold acetonitrile (B52724) or by heat inactivation.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant for the presence of doxorubicinol using HPLC.

Purification of this compound

Purification of the synthesized doxorubicinol can be achieved using chromatographic techniques.

Materials:

-

Crude doxorubicinol reaction mixture

-

Solid-phase extraction (SPE) cartridges (e.g., C8 or C18)

-

Methanol

-

Acetonitrile

-

Deionized water

-

Formic acid or other suitable buffer components for HPLC

-

Reversed-phase HPLC column (e.g., C18)

-

HPLC system with a UV or fluorescence detector

Procedure:

-

Solid-Phase Extraction (for initial cleanup):

-

Condition the SPE cartridge with methanol followed by deionized water.

-

Load the supernatant from the synthesis reaction onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove salts and other polar impurities.

-

Elute the doxorubicinol and any remaining doxorubicin with a higher concentration of organic solvent (e.g., 80% methanol in water).

-

Evaporate the solvent from the eluate under reduced pressure.

-

-

Preparative HPLC:

-

Redissolve the dried eluate in the HPLC mobile phase.

-

Inject the sample onto a preparative or semi-preparative reversed-phase HPLC column.

-

Use a suitable mobile phase gradient to separate doxorubicinol from doxorubicin and other impurities. A common mobile phase system consists of a mixture of acetonitrile and water with a pH-adjusting agent like formic acid.[11]

-

Monitor the elution profile using a UV detector (e.g., at 254 nm) or a fluorescence detector.[6][12]

-

Collect the fractions corresponding to the doxorubicinol peak.

-

Combine the pure fractions and evaporate the solvent.

-

-

Conversion to Hydrochloride Salt:

-

Dissolve the purified doxorubicinol in a minimal amount of a suitable organic solvent (e.g., methanol).

-

Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol or ether).

-

Induce precipitation of this compound, possibly by the addition of a less polar co-solvent.

-

Collect the precipitate by filtration, wash with a non-polar solvent, and dry under vacuum.

-

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): To assess purity by comparing the retention time with a known standard and to quantify the product.[6][13][14]

-

Mass Spectrometry (MS): To confirm the molecular weight of doxorubicinol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the reduction of the C13-ketone to a hydroxyl group.[15][16][17][18]

Visualizations

Signaling Pathways and Workflows

Conclusion

The synthesis of this compound from doxorubicin is a key process for advancing research into the cardiotoxic effects of anthracycline chemotherapy. While the biological pathway involving carbonyl reductases and aldo-keto reductases is well-characterized and provides a reliable method for in vitro synthesis, a standardized chemical synthesis protocol remains to be fully elucidated. This guide provides a comprehensive overview of the current knowledge and presents detailed protocols for the enzymatic synthesis, purification, and characterization of this compound to aid researchers in this important area of study. The provided workflows and tabulated data serve as a practical resource for the implementation of these procedures in a laboratory setting.

References

- 1. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic Doxorubicinol in Mouse Liver, but the Majority of the Doxorubicinol-Forming Activity Remains Unidentified - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic carbonyl reduction of anthracyclines — role in cardiotoxicity and cancer resistance. Reducing enzymes as putative targets for novel cardioprotective and chemosensitizing agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic Doxorubicinol in Mouse Liver, but the Majority of the Doxorubicinol-Forming Activity Remains Unidentified - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of Doxorubicin to the Cardiotoxic Metabolite Doxorubicinol Is Increased in a Mouse Model of Chronic Glutathione Deficiency: A Potential Role for Carbonyl Reductase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijates.com [ijates.com]

- 7. Reduction of doxorubicin and oracin and induction of carbonyl reductase in human breast carcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inactivation of the anticancer drugs doxorubicin and oracin by aldo-keto reductase (AKR) 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sodium borohydride - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Isolation of doxorubicin from a bacterial culture using immobilised metal ion affinity chromatography - RSC Advances (RSC Publishing) DOI:10.1039/C5RA07639K [pubs.rsc.org]

- 12. tandfonline.com [tandfonline.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. rjptonline.org [rjptonline.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Doxorubicinol Hydrochloride: A Technical Examination of Its Biological Activity in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxorubicinol (B1670906), the primary alcohol metabolite of the widely used chemotherapeutic agent doxorubicin (B1662922), has long been a subject of intense scientific scrutiny. While its role in the cardiotoxicity associated with doxorubicin treatment is well-documented, its intrinsic biological activity within cancer cells remains a less-explored yet critical area of investigation. This technical guide provides a comprehensive overview of the current understanding of doxorubicinol hydrochloride's effects on cancer cells, detailing its mechanism of action, impact on cellular signaling pathways, and comparative cytotoxicity. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, pharmacology, and drug development.

Core Mechanisms of Action: A Comparative Perspective

The anticancer effects of doxorubicin are multifaceted, primarily involving DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[1][2][3] Doxorubicinol, while structurally similar to its parent compound, exhibits a significantly different profile of biological activity in cancer cells.

A pivotal study has indicated that doxorubicinol is substantially less potent as an anticancer agent, with one report suggesting it is as much as a million times less effective in breast cancer cells compared to doxorubicin.[4] This dramatic difference in cytotoxicity is attributed to distinct subcellular localization and reduced DNA interaction. While doxorubicin readily accumulates in the nucleus to exert its genotoxic effects, doxorubicinol is predominantly sequestered within lysosomes, thereby limiting its access to nuclear DNA.[4] Consequently, its affinity for DNA is markedly lower, diminishing its capacity to interfere with DNA replication and transcription.

Topoisomerase II Inhibition

Doxorubicin's ability to stabilize the topoisomerase II-DNA complex is a key component of its cytotoxic mechanism.[4][5] While direct, extensive studies on doxorubicinol's topoisomerase II inhibitory activity in cancer cells are limited, its reduced nuclear localization and lower DNA affinity strongly suggest a significantly diminished capacity to act as a topoisomerase II poison compared to doxorubicin.

Reactive Oxygen Species (ROS) Generation

The generation of ROS is a double-edged sword in anthracycline therapy, contributing to both anticancer activity and cardiotoxicity.[6][7] Doxorubicin is known to redox cycle, leading to the production of superoxide (B77818) radicals and subsequent oxidative stress in cancer cells.[8][9] Doxorubicinol is also capable of generating free radicals, a factor strongly implicated in its cardiotoxic effects.[7] However, the extent to which this occurs within cancer cells and its contribution to any residual cytotoxic effects are not as well-characterized. The distinct subcellular localization of doxorubicinol may influence the site and impact of ROS generation, potentially leading to different downstream cellular consequences compared to doxorubicin.

Signaling Pathways Modulated by Doxorubicinol

The profound difference in the primary mechanism of action between doxorubicin and doxorubicinol suggests that their downstream effects on oncogenic signaling pathways also diverge. While doxorubicin is known to activate a multitude of pathways related to DNA damage response, cell cycle arrest, and apoptosis, the signaling cascades initiated by doxorubicinol in cancer cells are less understood.

Apoptosis Induction

Doxorubicin is a potent inducer of apoptosis in cancer cells, activating both intrinsic and extrinsic pathways.[10][11] This process often involves the modulation of the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction and the activation of caspases.[10] Given doxorubicinol's significantly lower cytotoxicity, its ability to induce apoptosis in cancer cells is likely attenuated. The lysosomal sequestration of doxorubicinol may also lead to different cell death mechanisms, such as lysosomal membrane permeabilization, rather than the classic nuclear-initiated apoptosis seen with doxorubicin.

References

- 1. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The Determining Role of Mitochondrial Reactive Oxygen Species Generation and Monoamine Oxidase Activity in Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of the Doxorubicin and Doxorubicinol in the Plasma of Breast Cancer Patients for Monitoring the Toxicity of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Efficient induction of apoptosis by doxorubicin coupled to cell-penetrating peptides compared to unconjugated doxorubicin in the human breast cancer cell line MDA-MB 231 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Doxorubicinol Hydrochloride Pathway in Cardiomyocytes: A Technical Guide to Understanding and Investigating Cardiotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxorubicin (B1662922), a potent anthracycline antibiotic, is a cornerstone of chemotherapy for a wide array of malignancies. Its clinical efficacy, however, is severely hampered by a dose-dependent cardiotoxicity, which can progress to life-threatening cardiomyopathy and heart failure. This toxicity is largely mediated by its principal alcohol metabolite, doxorubicinol (B1670906). In the cardiomyocyte, doxorubicinol and its parent compound trigger a complex and multifactorial cascade of events, leading to cellular damage and death. Understanding these intricate pathways is critical for developing effective cardioprotective strategies and for the rational design of safer anticancer therapies.

This technical guide provides an in-depth analysis of the core molecular pathways implicated in doxorubicinol- and doxorubicin-induced cardiotoxicity. It summarizes key quantitative data, details essential experimental protocols for investigating these mechanisms, and presents visualized signaling and workflow diagrams to facilitate a comprehensive understanding of this critical issue in drug development.

Core Pathogenic Mechanisms in Cardiomyocytes

The cardiotoxic effects of doxorubicin and its metabolite, doxorubicinol, are not attributed to a single mechanism but rather to a convergence of several deleterious pathways. These include the generation of reactive oxygen species (ROS), profound mitochondrial dysfunction, inhibition of Topoisomerase IIβ, and the subsequent activation of cell death programs.

1. Oxidative Stress and Reactive Oxygen Species (ROS) Generation

A primary and extensively studied mechanism is the induction of severe oxidative stress. The quinone moiety of the doxorubicin molecule can undergo redox cycling, a process that generates superoxide (B77818) radicals. This reaction is particularly detrimental in the mitochondria, which are abundant in cardiomyocytes to meet high energy demands. The heart muscle has lower concentrations of antioxidant enzymes like catalase and glutathione (B108866) peroxidase compared to other organs, making it especially vulnerable to oxidative damage.[1] This surge in ROS leads to widespread damage of cellular components, including lipid peroxidation of membranes, protein oxidation, and DNA damage.[1]

2. Mitochondrial Dysfunction

Mitochondria are a central hub for doxorubicin-induced cardiotoxicity. The drug and its metabolites have a high affinity for cardiolipin, a phospholipid unique to the inner mitochondrial membrane, leading to its accumulation within this organelle. This interaction disrupts the electron transport chain, impairs ATP synthesis, and exacerbates ROS production.[2][3] Key consequences of this mitochondrial assault include:

-

Decreased Mitochondrial Membrane Potential (ΔΨm): The disruption of the electron transport chain leads to a collapse of the mitochondrial membrane potential, a critical indicator of mitochondrial health and an early event in apoptosis.[4][5]

-

Opening of the Mitochondrial Permeability Transition Pore (mPTP): Elevated intramitochondrial calcium and oxidative stress can trigger the opening of the mPTP, leading to mitochondrial swelling, rupture of the outer membrane, and the release of pro-apoptotic factors like cytochrome c into the cytosol.[1]

-

Impaired Calcium Homeostasis: Doxorubicinol can interfere with the calcium pumps of the sarcoplasmic reticulum and sarcolemma, leading to intracellular calcium overload. This excess calcium is taken up by the mitochondria, further contributing to mPTP opening and dysfunction.

3. Topoisomerase IIβ Inhibition and DNA Damage

While doxorubicin's anticancer effect relies on inhibiting Topoisomerase IIα in rapidly dividing cancer cells, its cardiotoxic effects are mediated through the inhibition of the Topoisomerase IIβ (Top2β) isoform, which is expressed in quiescent cardiomyocytes.[6][7] Inhibition of Top2β leads to the formation of DNA double-strand breaks. This genomic damage activates a DNA damage response, leading to the activation of p53, a tumor suppressor protein that can initiate apoptosis.[3] The DNA damage response also triggers transcriptional changes that suppress mitochondrial biogenesis and function, further linking nuclear damage to mitochondrial demise.[7]

4. Activation of Apoptotic Pathways

The culmination of oxidative stress, mitochondrial collapse, and DNA damage is the activation of programmed cell death, or apoptosis, a primary mechanism of cardiomyocyte loss in doxorubicin-induced cardiomyopathy.[8][9] Both intrinsic and extrinsic apoptotic pathways are implicated:

-

Intrinsic (Mitochondrial) Pathway: The release of cytochrome c from damaged mitochondria into the cytosol triggers the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[10]

-

Extrinsic (Death Receptor) Pathway: Studies have shown that doxorubicin can induce a dose-dependent increase in the expression of death receptors such as Fas, TNFR1, DR4, and DR5 on the surface of cardiomyocytes.[6] Ligation of these receptors activates initiator caspase-8, which can also activate caspase-3.

Quantitative Analysis of Doxorubicin-Induced Cardiotoxicity

The following tables summarize quantitative data from various in vitro studies, providing a reference for the dose- and time-dependent effects of doxorubicin on cardiomyocytes. The H9c2 cell line, derived from rat heart myoblasts, is a commonly used model for these studies.

Table 1: IC50 Values of Doxorubicin in H9c2 Cardiomyocytes

| Exposure Time | IC50 Value (µM) | Reference |

|---|---|---|

| 24 hours | 20.6 | [11] |

| 48 hours | 0.4778 | [11] |

| 72 hours | 0.02895 |[11] |

Table 2: Effect of Doxorubicin on Mitochondrial Membrane Potential (ΔΨm) in H9c2 Cells

| Doxorubicin Conc. (µM) | Exposure Time | Change in Red/Green Fluorescence Ratio | Reference |

|---|---|---|---|

| 0.1 | 24 hours | 21.9% reduction | [4] |

| 0.5 | 24 hours | 40.6% reduction | [4] |

| 1.0 | 24 hours | 56.3% reduction |[4] |

Table 3: Effect of Doxorubicin on Apoptosis and Caspase Activity in Cardiomyocytes

| Model System | Doxorubicin Treatment | Key Finding | Reference |

|---|---|---|---|

| Rat Heart (in vivo) | 20 mg/kg, single dose | 2-fold increase in cytosolic cytochrome c | [10] |

| Rat Heart (in vivo) | 20 mg/kg, single dose | Significant correlation (r=0.88) between cytochrome c release and caspase-3 activity | [10] |

| H9c2 cells | 1 µM, 4-24 hours | Significant increase in caspase-9 and caspase-3 expression and activity |[12] |

Experimental Protocols

Detailed and reproducible methodologies are paramount for the accurate assessment of doxorubicinol/doxorubicin cardiotoxicity. Below are foundational protocols for key in vitro assays.

Cardiomyocyte Cell Culture and Doxorubicin Treatment

a) H9c2 Cell Line Culture Protocol The H9c2 cell line is a robust and widely used model for initial cardiotoxicity screening.[13]

-

Culture Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[14][15]

-

Culturing Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[14]

-

Subculture: Passage cells when they reach 70-80% confluency to prevent differentiation into myotubes.[13] Detach cells using 0.05% Trypsin-EDTA and re-seed at a density of 1-3 x 10,000 cells/cm².[13]

-

Doxorubicin Treatment: Seed H9c2 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) at a density of approximately 30,000 cells/cm² and allow them to adhere and grow for 48 hours.[14] Prepare stock solutions of doxorubicin hydrochloride in sterile water or DMSO. On the day of the experiment, replace the culture medium with fresh medium containing the desired final concentrations of doxorubicin (e.g., 0.1 µM to 10 µM).[11][16] The incubation period can range from a few hours to 72 hours, depending on the endpoint being measured.[11][14]

b) Primary Neonatal Rat Ventricular Myocyte (NRVM) Isolation and Culture Primary cardiomyocytes provide a more physiologically relevant model.

-

Heart Isolation: Euthanize 1-2 day old Sprague-Dawley rat pups and excise the ventricles under sterile conditions.[17]

-

Enzymatic Digestion: Mince the ventricular tissue and perform serial digestions using a combination of trypsin and collagenase type II to dissociate the tissue into a single-cell suspension.[17]

-

Myocyte Enrichment: To enrich for cardiomyocytes, pre-plate the cell suspension in large culture flasks for 45-90 minutes. Fibroblasts adhere more rapidly, leaving the myocytes in the supernatant.[17]

-

Seeding and Culture: Seed the enriched cardiomyocytes onto plates pre-coated with an extracellular matrix component like fibronectin or gelatin at a density of approximately 100,000-125,000 cells/cm².[17][18]

-

Culture Medium: Maintain cells in Medium 199 or DMEM supplemented with 10% FBS (reduced to 2% after the first day to limit fibroblast proliferation), HEPES, glucose, L-glutamine, and vitamin B-12.[17] Change the medium every 48 hours.

Western Blot for Cleaved Caspase-3

This protocol detects the activation of caspase-3, a key executioner in apoptosis.

-

Cell Lysis: After doxorubicin treatment, wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Load the samples onto a 12-15% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved caspase-3 (recognizing the p17/p19 fragments) diluted in blocking buffer.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The pro-caspase-3 appears at ~35 kDa, while the cleaved fragment appears at ~17-19 kDa.

JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

The JC-1 assay is a fluorescent method to assess mitochondrial health. In healthy, energized mitochondria, the JC-1 dye forms red fluorescent aggregates. In apoptotic cells with low ΔΨm, JC-1 remains as green fluorescent monomers.

-

Cell Preparation: Seed cells in a 96-well plate (for plate reader analysis) or a 6-well plate (for flow cytometry) and treat with doxorubicin as described. Include a positive control group treated with a mitochondrial uncoupler like CCCP (50 µM for 15-30 minutes).[19]

-

JC-1 Staining: Prepare a 1-2 µM JC-1 working solution in pre-warmed cell culture medium.[19][20] Remove the treatment medium from the cells and add the JC-1 staining solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[19][20]

-

Washing (Optional but Recommended): Carefully aspirate the staining solution and wash the cells once or twice with a pre-warmed assay buffer (e.g., PBS) to remove excess dye.[19]

-

Analysis (Flow Cytometry):

-

Trypsinize and collect the cells, then resuspend in 500 µL of PBS or assay buffer.[19]

-

Analyze immediately on a flow cytometer using 488 nm excitation.

-

Detect green fluorescence (monomers) in the FL1 channel (~529 nm) and red fluorescence (J-aggregates) in the FL2 channel (~590 nm).

-

A decrease in the FL2/FL1 ratio indicates mitochondrial depolarization.

-

-

Analysis (Fluorescence Plate Reader):

-

After the final wash, add 100 µL of assay buffer to each well.

-

Read the fluorescence intensity for green monomers (Ex/Em ~485/535 nm) and red aggregates (Ex/Em ~540/590 nm).

-

Calculate the ratio of red to green fluorescence. A decrease in this ratio signifies a loss of ΔΨm.

-

DCFH-DA Assay for Intracellular ROS

This assay uses 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable probe that becomes fluorescent upon oxidation by ROS.

-

Cell Seeding: Plate cells in a black, clear-bottom 96-well plate at a density of ~25,000-50,000 cells per well and allow them to attach overnight.[21][22]

-

Probe Loading: Prepare a 10-25 µM working solution of DCFH-DA in serum-free medium or PBS.[22] Remove the culture medium, wash the cells once with PBS, and then incubate the cells with the DCFH-DA working solution for 30-45 minutes at 37°C in the dark.[23]

-

Treatment: Wash the cells once with PBS to remove excess probe. Add fresh medium containing the desired concentrations of doxorubicin. Include a positive control group (e.g., treated with H2O2 or tert-butyl hydroperoxide).[22]

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[23][24] Readings can be taken kinetically over a period of several hours to monitor the rate of ROS production. An increase in fluorescence intensity corresponds to higher levels of intracellular ROS.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key signaling cascades and experimental workflows discussed.

Figure 1: Key Signaling Pathways in Doxorubicinol/Doxorubicin-Induced Cardiomyocyte Toxicity.

Figure 2: General Experimental Workflow for In Vitro Cardiotoxicity Assessment.

Figure 3: The Intrinsic (Mitochondrial) Pathway of Apoptosis in Cardiomyocytes.

Conclusion

The cardiotoxicity induced by doxorubicinol, the primary metabolite of doxorubicin, is a complex process involving a deleterious interplay between oxidative stress, mitochondrial collapse, DNA damage, and the activation of apoptotic cell death. A thorough understanding of these molecular pathways, facilitated by robust and reproducible experimental models and assays, is essential for the oncology and drug development communities. By elucidating these mechanisms, researchers can better identify at-risk patients, discover novel cardioprotective agents, and engineer next-generation anthracyclines with improved safety profiles, ultimately balancing the potent efficacy of these drugs against their significant cardiac risks.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ahajournals.org [ahajournals.org]

- 4. Mitochondrial Responses to Sublethal Doxorubicin in H9c2 Cardiomyocytes: The Role of Phosphorylated CaMKII - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Doxorubicin Cytotoxicity in Differentiated H9c2 Cardiomyocytes: Evidence for Acute Mitochondrial Superoxide Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Doxorubicin induces cardiotoxicity through upregulation of death receptors mediated apoptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Induced Pluripotent Stem Cell–Derived Cardiomyocytes Recapitulate the Predilection of Breast Cancer Patients to Doxorubicin–Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Doxorubicin induces cardiomyocyte apoptosis and atrophy through cyclin-dependent kinase 2–mediated activation of forkhead box O1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Doxorubicin Induces Apoptosis by Activation of Caspase-3 in Cultured Cardiomyocytes In Vitro and Rat Cardiac Ventricles In Vivo [jstage.jst.go.jp]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Exogenous 8-hydroxydeoxyguanosine attenuates doxorubicin-induced cardiotoxicity by decreasing pyroptosis in H9c2 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

- 13. H9c2 (2-1). Culture Collections [culturecollections.org.uk]

- 14. New Insights About Doxorubicin-Induced Toxicity to Cardiomyoblast-Derived H9C2 Cells and Dexrazoxane Cytoprotective Effect: Contribution of In Vitro 1H-NMR Metabonomics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Temporal analysis of doxorubicin-induced cardiac toxicity and hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neonatal rat ventricular myocyte isolation and culture [bio-protocol.org]

- 18. Improved Method for Isolation of Neonatal Rat Cardiomyocytes with Increased Yield of C-Kit+ Cardiac Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 21. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 22. bioquochem.com [bioquochem.com]

- 23. doc.abcam.com [doc.abcam.com]

- 24. cosmobiousa.com [cosmobiousa.com]

A Technical Guide to the Core Structural and Functional Differences Between Doxorubicin and Doxorubicinol

Audience: Researchers, scientists, and drug development professionals.

Abstract: Doxorubicin (B1662922) is a potent and widely used anthracycline antibiotic in cancer chemotherapy.[][2] Its clinical efficacy is often limited by a dose-dependent cardiotoxicity, a side effect intricately linked to its primary metabolite, doxorubicinol (B1670906).[3][4] This technical guide provides an in-depth analysis of the structural, physicochemical, and biological differences between doxorubicin and its alcohol metabolite, doxorubicinol. The core structural distinction—the reduction of a C-13 carbonyl group in doxorubicin to a secondary alcohol in doxorubicinol—fundamentally alters the molecule's properties, leading to reduced antineoplastic activity and significantly enhanced cardiotoxicity.[5][6] This document summarizes quantitative data, details relevant experimental protocols, and visualizes key metabolic and signaling pathways to offer a comprehensive resource for professionals in oncology and drug development.

Core Structural Differences

The fundamental difference between doxorubicin and doxorubicinol lies in a single chemical modification at the C-13 position of the aglycone side chain.[5]

-

Doxorubicin: Possesses a ketone (carbonyl group) at the C-13 position.

-

Doxorubicinol: The C-13 ketone is reduced to a secondary alcohol (hydroxyl group).[5][7]

This seemingly minor structural change has profound implications for the molecule's three-dimensional conformation, polarity, and ability to interact with biological targets.

Physicochemical Properties

The conversion of the C-13 ketone to a hydroxyl group alters the physicochemical characteristics of the molecule, influencing its solubility, membrane permeability, and interaction with plasma proteins. Both doxorubicin and its metabolite, doxorubicinol, have a plasma protein binding rate of about 75%.[7]

| Property | Doxorubicin | Doxorubicinol |

| Chemical Formula | C₂₇H₂₉NO₁₁[2][8] | C₂₇H₃₁NO₁₁ |

| Molecular Weight | 543.52 g/mol [2][8] | 545.53 g/mol |

| Key Functional Group (C-13) | Ketone (C=O)[5] | Secondary Alcohol (CH-OH)[5] |

| Appearance | Red, crystalline solid[8] | - |

| Solubility | Soluble in water, methanol[8] | - |

Metabolic Conversion Pathway

Doxorubicin is primarily metabolized to doxorubicinol through a two-electron reduction pathway.[7][9] This conversion is catalyzed by cytosolic NAD(P)H-dependent enzymes, including carbonyl reductases and aldo-keto reductases, which are present in various tissues, including the liver and heart.[7][8]

Metabolic reduction of doxorubicin to doxorubicinol.

Comparative Biological Activity and Mechanisms of Action

The structural alteration directly impacts the biological activity profile of the molecule, creating a stark contrast between the parent drug and its metabolite.

Antineoplastic Efficacy

Doxorubicin exerts its anticancer effects through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[][7][10]

-

DNA Intercalation: The planar anthraquinone (B42736) ring of doxorubicin inserts between DNA base pairs, distorting the helix, which inhibits DNA replication and transcription.[2][10]

-

Topoisomerase II Poisoning: Doxorubicin stabilizes the topoisomerase II-DNA cleavable complex, which prevents the re-ligation of DNA strands after the enzyme creates double-strand breaks to relieve supercoiling.[2][11][12] This leads to an accumulation of DNA breaks and triggers apoptosis.[13]

Doxorubicinol exhibits significantly lower cytotoxic and antineoplastic potency. Studies have shown that a greater concentration of doxorubicinol is required to achieve the same level of cancer cell colony inhibition (IC50) compared to doxorubicin.[6] While doxorubicinol may retain some ability to generate DNA damage, its reduced affinity for DNA and altered intracellular distribution contribute to its diminished anticancer effects.[14]

Cardiotoxicity

The primary clinical concern with doxorubicin therapy is dose-dependent cardiotoxicity, which can lead to cardiomyopathy and heart failure.[3][12] Doxorubicinol is considered a primary mediator of this toxicity.[4][6]

-

Doxorubicinol's Potency: Doxorubicinol is markedly more potent than doxorubicin at inducing both systolic and diastolic cardiac dysfunction.[4][6] It is a more powerful inhibitor of crucial cardiac ion pumps, including the sarcoplasmic reticulum Ca²⁺ pump and the sarcolemmal Na⁺/K⁺ pump.[4]

-

Mitochondrial Dysfunction: Both compounds contribute to cardiotoxicity by causing mitochondrial injury.[3] They accumulate in mitochondria, disrupt the electron transport chain, reduce ATP synthesis, and significantly increase the production of ROS.[3][15] Doxorubicinol exacerbates this oxidative stress, leading to lipid peroxidation, reduced mitochondrial membrane potential, and ultimately, cardiomyocyte apoptosis.[3][9]

The intracardiac conversion of doxorubicin to doxorubicinol is a key factor in the accumulation of this highly cardiotoxic metabolite within heart tissue.[6]

Signaling pathway of doxorubicin-induced cardiotoxicity.

Key Experimental Protocols

Quantification in Biological Samples via LC-MS/MS

This protocol is adapted for the extraction and quantification of doxorubicin from tissue samples. A similar methodology can be applied for doxorubicinol.

-

1. Sample Preparation:

-

Homogenize 30 mg of tissue sample in a suitable buffer.

-

Spike the sample with an internal standard (e.g., daunorubicin (B1662515) or epirubicin).[16][17]

-

-

2. Deproteinization and Extraction:

-

Add 1.25 mL of an acetonitrile (B52724)/methanol (2:1 v/v) mixture to precipitate proteins.[16]

-

Vortex for 10 minutes, sonicate for 10 minutes, and centrifuge at >3000 x g for 5 minutes.[16]

-

-

3. Supernatant Processing:

-

Transfer the supernatant to a new tube and centrifuge at >17,000 x g to remove residual particulates.[16]

-

Concentrate the sample in a centrifugal evaporator.

-

-

4. LC-MS/MS Analysis:

-

Reconstitute the sample in the mobile phase.

-

Inject a defined volume (e.g., 6.0 µL) into an HPLC system coupled with a tandem mass spectrometer.[16]

-

Use a C18 column with a gradient mobile phase (e.g., acetonitrile and water with 0.1% formic acid).[16][17]

-

Quantify based on the peak area ratio of the analyte to the internal standard against a calibration curve.[16]

-

In Vitro Cytotoxicity Assessment via MTT Assay

The MTT assay is a colorimetric method used to measure cell metabolic activity as an indicator of cell viability.[18]

General workflow for an in vitro MTT cytotoxicity assay.[18]

Apoptosis Detection via Annexin V Staining

This flow cytometry-based method identifies apoptotic cells.

-

1. Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with the desired concentrations of doxorubicin or doxorubicinol for a specified time (e.g., 24 hours).[18]

-

-

2. Cell Harvesting:

-

Collect both adherent and floating cells by trypsinization and centrifugation.

-

-

3. Staining:

-

Resuspend cells in Annexin V binding buffer.

-

Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer membrane of early apoptotic cells, while PI stains the DNA of late apoptotic/necrotic cells with compromised membranes.[18]

-

-

4. Flow Cytometry Analysis:

-

Analyze the stained cells to differentiate between populations:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[18]

-

-

Summary and Conclusion

The structural conversion of doxorubicin's C-13 ketone to a secondary alcohol to form doxorubicinol is a critical event that dictates its biological activity. This single molecular change dissociates the compound's therapeutic efficacy from its primary toxicity.

-

Structural Difference: Ketone (doxorubicin) vs. Secondary Alcohol (doxorubicinol) at C-13.[5]

-

Anticancer Activity: Doxorubicin is a potent cytotoxic agent; doxorubicinol is significantly less potent.[4][6]

-

Cardiotoxicity: Doxorubicinol is a more potent cardiotoxin (B1139618) than doxorubicin and is a key mediator of doxorubicin-induced cardiomyopathy.[3][4]

Understanding these core differences is paramount for the development of safer anthracycline-based therapies. Strategies aimed at inhibiting the metabolic conversion of doxorubicin to doxorubicinol within cardiac tissue, or designing analogues that are poor substrates for carbonyl reductases, represent promising avenues for mitigating the cardiotoxic side effects while preserving the antineoplastic efficacy of this important class of chemotherapeutic agents.

References

- 2. Doxorubicin - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Doxorubicin cardiotoxicity may be caused by its metabolite, doxorubicinol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The Determining Role of Mitochondrial Reactive Oxygen Species Generation and Monoamine Oxidase Activity in Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]

- 11. Doxorubicin, DNA torsion, and chromatin dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Doxorubicin-induced DNA Damage Causes Extensive Ubiquitination of Ribosomal Proteins Associated with a Decrease in Protein Translation* - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Extraction Protocol and Mass Spectrometry Method for Quantification of Doxorubicin Released Locally from Prodrugs in Tumor Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

In Vitro Generation of Doxorubicinol Hydrochloride: A Technical Guide for Researchers

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Methodologies for Producing Doxorubicinol Hydrochloride for Research Applications.

Doxorubicinol (DOXol), the primary alcohol metabolite of the widely used chemotherapeutic agent Doxorubicin (B1662922) (DOX), is a molecule of significant interest in oncological and cardiological research. Implicated as a key mediator of Doxorubicin-induced cardiotoxicity, the availability of pure this compound is essential for detailed mechanistic studies, screening of potential cardioprotective agents, and the development of safer anthracycline-based therapies. This technical guide provides a comprehensive overview of the in vitro generation of this compound, detailing experimental protocols, data presentation, and visualization of key pathways and workflows.

Physicochemical Properties

A thorough understanding of the physicochemical properties of both the parent drug and its metabolite is crucial for their handling, characterization, and use in experimental settings.

| Property | Doxorubicin Hydrochloride | This compound |

| Molecular Formula | C₂₇H₂₉NO₁₁ · HCl | C₂₇H₃₁NO₁₁ · HCl |

| Molecular Weight | 579.98 g/mol [1] | 582.00 g/mol |

| Appearance | Orange-red crystalline powder | Data not available |

| Melting Point | 216 °C (decomposes)[2] | Data not available |

| Solubility | Soluble in water (50 mg/mL), slightly soluble in methanol (B129727), practically insoluble in chloroform (B151607) and ether. | Soluble in DMSO and water. |

| Storage Conditions | 2-8°C, protected from light.[1] | -20°C for long-term storage. |

| Stability in Solution | Aqueous solutions are stable for extended periods when refrigerated (4°C) or frozen (-20°C).[3][4] Stability is pH and light-dependent, with greater stability at lower pH and in the dark.[5] | Generally less stable than Doxorubicin. |

In Vitro Generation of Doxorubicinol: Enzymatic Reduction

The primary method for the in vitro generation of Doxorubicinol is the enzymatic reduction of the C-13 carbonyl group of Doxorubicin. This reaction is catalyzed by cytosolic enzymes, primarily from the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) superfamilies, with carbonyl reductase 1 (CBR1) being a key enzyme in human tissues.[6] The reaction requires the cofactor NADPH.

Experimental Protocol: Enzymatic Synthesis using Human Carbonyl Reductase 1 (CBR1)

This protocol provides a general framework for the enzymatic synthesis of Doxorubicinol. Optimization of specific parameters may be required depending on the source and purity of the enzyme.

Materials:

-

Doxorubicin hydrochloride

-

Recombinant human Carbonyl Reductase 1 (CBR1)

-

NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)

-

Potassium phosphate buffer (pH 7.0)

-

Reaction vessel (e.g., microcentrifuge tube or glass vial)

-

Incubator or water bath

-

HPLC system for reaction monitoring and purification

-

Lyophilizer

Procedure:

-

Reaction Setup:

-

Prepare a stock solution of Doxorubicin hydrochloride in sterile, purified water.

-

In a reaction vessel, combine the potassium phosphate buffer, Doxorubicin hydrochloride solution, and NADPH solution to the desired final concentrations.

-

-

Enzymatic Reaction:

-

Pre-warm the reaction mixture to 37°C.

-

Initiate the reaction by adding the purified recombinant human CBR1 enzyme.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-4 hours). The reaction progress should be monitored periodically by analyzing small aliquots via HPLC.

-

-

Reaction Termination:

-

Stop the reaction by adding a quenching solvent, such as two volumes of ice-cold acetonitrile (B52724) or by heat inactivation.

-

Centrifuge the mixture to precipitate the enzyme and other proteins.

-

-

Product Isolation:

-

Carefully collect the supernatant containing Doxorubicinol.

-

The supernatant is now ready for purification.

-

Quantitative Data for Enzymatic Synthesis:

| Parameter | Typical Range / Value | Notes |

| Doxorubicin Concentration | 100 - 500 µM | Higher concentrations may lead to substrate inhibition. |

| NADPH Concentration | 1.5 - 2.0 molar equivalents to Doxorubicin | Ensure NADPH is in excess to drive the reaction. |

| CBR1 Concentration | 1 - 10 µg/mL | The optimal concentration depends on enzyme activity. |

| Buffer | 50 - 100 mM Potassium Phosphate, pH 7.0 | |

| Temperature | 37°C | |

| Incubation Time | 1 - 4 hours | Monitor reaction progress by HPLC to determine optimal time. |

| Reaction Yield | Variable | Highly dependent on reaction conditions and enzyme activity. |

Purification of this compound

Purification of the synthesized Doxorubicinol is critical to remove unreacted Doxorubicin, NADPH, and other reaction components. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for this purpose.

Experimental Protocol: Preparative RP-HPLC Purification

Instrumentation and Materials:

-

Preparative HPLC system with a UV-Vis detector

-

Preparative C18 HPLC column

-

Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA

-

Collected fractions tubes

-

Rotary evaporator or lyophilizer

Procedure:

-

Sample Preparation:

-

Filter the supernatant from the enzymatic reaction through a 0.22 µm syringe filter to remove any particulate matter.

-

-

Chromatographic Separation:

-

Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Inject the filtered sample onto the column.

-

Elute the compounds using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 50% B over 30-40 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 480 nm). Doxorubicinol will elute slightly earlier than Doxorubicin due to its increased polarity.

-

-

Fraction Collection:

-

Collect the fractions corresponding to the Doxorubicinol peak.

-

-

Solvent Removal and Salt Formation:

-

Combine the Doxorubicinol-containing fractions.

-

Remove the organic solvent (acetonitrile) using a rotary evaporator.

-

To obtain the hydrochloride salt, the purified Doxorubicinol can be dissolved in a minimal amount of methanol and treated with a stoichiometric amount of methanolic HCl, followed by precipitation with a non-polar solvent like diethyl ether.

-

Alternatively, the aqueous solution can be frozen and lyophilized to obtain the purified Doxorubicinol (as a formate (B1220265) or trifluoroacetate (B77799) salt, depending on the mobile phase additive).

-

Quantitative Data for Purification:

| Parameter | Typical Value / Range | Notes |

| Column | Preparative C18, 10 µm particle size | Dimensions will depend on the scale of the synthesis. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid or TFA | Gradient elution is typically required for good separation. |

| Flow Rate | Dependent on column dimensions | |

| Detection Wavelength | 480 nm | |

| Purity Achieved | >95% | Purity should be assessed by analytical HPLC. |

| Recovery | 70-90% | Dependent on the efficiency of the chromatographic separation. |

Visualizing Workflows and Pathways

Experimental Workflow

The overall process for the in vitro generation and purification of this compound can be visualized as a sequential workflow.

References

- 1. abmole.com [abmole.com]

- 2. Doxorubicin hydrochloride | 25316-40-9 [chemicalbook.com]

- 3. Stability of refrigerated and frozen solutions of doxorubicin hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Carbonyl reductase 1 is a predominant doxorubicin reductase in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Doxorubicinol in Doxorubicin Chemotherapy Resistance: A Technical Guide

Abstract

Doxorubicin (B1662922) is a cornerstone of chemotherapy for a multitude of cancers, but its efficacy is frequently undermined by the development of drug resistance. A critical, yet often overlooked, component in this process is its principal metabolite, doxorubicinol (B1670906). Formed via metabolic reduction of doxorubicin, doxorubicinol exhibits significant biological activity and is implicated in both the cardiotoxicity and the resistance profile of the parent drug. This technical guide provides an in-depth examination of the mechanisms underlying chemoresistance to doxorubicin, with a specific focus on the role and implications of doxorubicinol. We will dissect the primary drivers of resistance, including the overexpression of ATP-binding cassette (ABC) transporters, alterations in the drug's molecular target, topoisomerase II, and the dysregulation of critical cell signaling pathways governing apoptosis and cell survival. This document consolidates quantitative data into comparative tables, details key experimental protocols for studying resistance, and provides visualizations of complex biological pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

Doxorubicin hydrochloride is an anthracycline antibiotic that has been a frontline chemotherapeutic agent for decades, used in the treatment of breast, lung, ovarian, and other cancers.[1][2] Its primary mechanisms of action include intercalating into DNA, inhibiting the enzyme topoisomerase II, and generating reactive oxygen species (ROS), which collectively lead to DNA damage and apoptotic cell death.[3][4][5] Upon administration, doxorubicin is rapidly metabolized in the body, primarily through a two-electron reduction, to its major metabolite, doxorubicinol.[2] This secondary alcohol metabolite is not merely an inactive byproduct; it retains cytotoxic activity and contributes significantly to the therapeutic and toxicological profile of doxorubicin treatment.

The clinical utility of doxorubicin is severely hampered by both innate and acquired resistance in cancer cells.[3][6] This resistance is a multifactorial phenomenon, involving a complex interplay of genetic and epigenetic alterations that allow tumor cells to survive and proliferate despite drug exposure. Understanding these mechanisms is paramount for developing strategies to overcome resistance and improve patient outcomes.

Metabolic Conversion of Doxorubicin to Doxorubicinol

The conversion of doxorubicin to doxorubicinol is a key metabolic step catalyzed by cytosolic aldo-keto reductases and carbonyl reductases, with Carbonyl Reductase 3 (CBR3) being a significant enzyme in this process.[1] Genetic variations, such as the CBR3 Val244Met polymorphism, have been associated with higher plasma concentrations of doxorubicinol, potentially influencing both the efficacy and toxicity of the treatment.[1]

Core Mechanisms of Chemotherapy Resistance

Resistance to doxorubicin, and by extension doxorubicinol, is driven by several interconnected mechanisms that reduce the effective intracellular concentration of the drug or mitigate its cytotoxic effects.

Overexpression of ABC Transporters and Drug Efflux

The most well-characterized mechanism of multidrug resistance (MDR) is the increased expression of ATP-binding cassette (ABC) transporters.[7] These membrane proteins function as energy-dependent efflux pumps, actively removing xenobiotics, including chemotherapeutic drugs, from the cell's interior.[2][8] By reducing intracellular drug accumulation, these pumps prevent the drug from reaching its primary target, the nucleus.

Key transporters implicated in doxorubicin resistance include:

-

P-glycoprotein (P-gp/ABCB1): The first identified and most studied MDR protein.[1][9]

-

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): Another major transporter associated with doxorubicin efflux.[1]

-

Breast Cancer Resistance Protein (BCRP/ABCG2): Overexpression of ABCG2 is recognized as an early marker in the development of doxorubicin resistance in breast, ovarian, and colon cancer cells.[10]

Alterations in Drug Target: Topoisomerase II

Doxorubicin's primary cytotoxic action is the inhibition of DNA topoisomerase II (Topo II).[11] It stabilizes the Topo II-DNA cleavage complex, which prevents the re-ligation of DNA strands, leading to the accumulation of permanent double-strand breaks and subsequent apoptosis.[5]

Resistance can arise through:

-

Reduced Topo II Expression: Lower levels of the enzyme mean fewer targets for the drug to inhibit.[3]

-

Mutations in the TOP2A Gene: Alterations in the Topo II protein can reduce its binding affinity for doxorubicin, rendering the drug less effective.[6]

Dysregulation of Apoptotic Signaling Pathways

Cancer cells can develop resistance by hijacking signaling pathways that regulate cell survival and apoptosis, thereby overriding the death signals initiated by doxorubicin-induced DNA damage.

-

PI3K/Akt/mTOR Pathway: This is a central pro-survival pathway. Its constitutive activation, common in many cancers, promotes cell growth and inhibits apoptosis, contributing to doxorubicin resistance.[12]

-

MAPK/ERK Pathway: This pathway is crucial for safeguarding cancer cells from oxidative stress.[3] Elevated levels of phosphorylated ERK are found in doxorubicin-resistant cells and are associated with increased proliferation and survival.[13]

-

NF-κB Pathway: The transcription factor NF-κB controls the expression of anti-apoptotic genes. Its activation can suppress the intrinsic apoptotic pathway and is directly implicated in upregulating ABC transporters, creating a dual-resistance mechanism.[9]

Enhanced DNA Damage Response (DDR)

In response to the double-strand breaks caused by doxorubicin, cells activate the DNA Damage Response (DDR) pathway.[4] While this is a normal cellular process, cancer cells can enhance their DDR capacity, allowing them to efficiently repair drug-induced lesions and evade apoptosis.[14] Polymorphisms in DNA repair genes (e.g., XRCC1, RAD51) can influence a cell's ability to cope with doxorubicin-induced damage.[14]

Quantitative Analysis of Doxorubicin Resistance

The development of resistance is quantifiable through various cellular and molecular metrics. The following tables summarize key data from studies on doxorubicin-resistant cell lines.

Table 1: Comparison of Doxorubicin Accumulation in Sensitive vs. Resistant Cells

| Cell Line | Resistance Level | Doxorubicin Accumulation (vs. Sensitive Cells) | Reference |

|---|---|---|---|

| MDA-MB-435mdr (MDR) | ~9-fold resistant | 19% of wild-type | [15][16] |

| CHRC5 | High | 2-7 times less than sensitive cells | [17] |

| 2780AD | High | 2-7 times less than sensitive cells |[17] |

Table 2: IC50 Values of Doxorubicin in Sensitive and Resistant Breast Cancer Cell Lines

| Cell Line | IC50 (µM) | Fold Resistance | Reference |

|---|---|---|---|

| EMT-6/P (Parental) | 146.51 (Resveratrol) | N/A | [18] |

| EMT-6/DOX (Resistant) | 88.64 (Resveratrol) | N/A | [18] |

| Note: Direct IC50 for Doxorubicin was not specified in this study, but it highlights differential sensitivity. | | | |

Table 3: Expression of ABC Transporters in Doxorubicin-Resistant Cells

| Cell Line | Transporter | mRNA Overexpression (Fold Change vs. Sensitive) | Reference |

|---|---|---|---|

| MCF-7 Dox-selected | ABCG2 | Not specified, but identified as primary resistance driver | [10] |

| MCF-7 Dox-selected | ABCC2 | 2 to 24-fold | [10] |

| MCF-7 Dox-selected | ABCC4 | 3 to 10-fold | [10] |

| Candida albicans | CDR1/CDR2 | Potent induction by Doxorubicin |[19] |

Key Experimental Protocols

Investigating doxorubicin resistance involves a suite of standard molecular and cell biology techniques.

Cell Viability and Cytotoxicity Assay (e.g., MTT Assay)

This protocol is used to determine the concentration of doxorubicin required to inhibit cell growth by 50% (IC50).

-

Cell Seeding: Seed cancer cells (both sensitive and resistant lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12]

-

Drug Treatment: Expose the cells to a serial dilution of doxorubicin hydrochloride for 48-72 hours. Include a vehicle-only control.[12]

-

MTT Incubation: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Analysis: Plot cell viability against drug concentration to calculate the IC50 value.

Drug Accumulation/Efflux Assay (Flow Cytometry)

This protocol measures the amount of doxorubicin (which is naturally fluorescent) inside cells.

-

Cell Treatment: Treat cells in suspension with a fixed concentration of doxorubicin for 30-60 minutes at 37°C. To study efflux, cells can be pre-loaded with the drug, washed, and then incubated in drug-free media for various time points.[12]

-

Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.[12]

-

Analysis: Resuspend cells in PBS and analyze the intracellular fluorescence using a flow cytometer, typically with an excitation wavelength of 488 nm.[12]

Western Blotting for Protein Expression

This technique quantifies the levels of specific proteins involved in resistance, such as ABC transporters or signaling proteins.

-

Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

-

Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate denatured protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and incubate with a primary antibody specific to the target protein (e.g., anti-P-gp, anti-Akt, anti-p-Akt) overnight at 4°C.[12]

-

Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin).

Conclusion and Future Directions

Resistance to doxorubicin is a complex and clinically significant problem mediated by a host of cellular adaptations. Its primary metabolite, doxorubicinol, is an active participant in the drug's overall effect and is subject to the same resistance mechanisms as the parent compound. The dominant drivers of this resistance are the overexpression of ABC efflux pumps, alterations in Topoisomerase II, and the strategic dysregulation of pro-survival and anti-apoptotic signaling pathways.

Future research should focus on developing strategies that can circumvent these mechanisms. This includes the design of novel anthracycline analogs that are poor substrates for ABC transporters, the co-administration of potent ABC transporter inhibitors, and the use of targeted therapies that block key nodes in survival pathways like PI3K/Akt and MAPK/ERK. Furthermore, a more granular understanding of the specific contributions of doxorubicinol versus doxorubicin to the resistant phenotype could unveil new therapeutic vulnerabilities. Ultimately, a multi-pronged approach that simultaneously targets efflux, enhances drug-target interaction, and promotes apoptosis will be necessary to overcome resistance and restore the clinical efficacy of this powerful chemotherapeutic agent.

References

- 1. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. remedypublications.com [remedypublications.com]

- 4. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]

- 6. Mechanisms of doxorubicin resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jnsbm.org [jnsbm.org]

- 8. In archaebacteria, there is a doxorubicin efflux pump similar to mammalian P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NFκBP65 transcription factor modulates resistance to doxorubicin through ABC transporters in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Single-step doxorubicin-selected cancer cells overexpress the ABCG2 drug transporter through epigenetic changes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cancerresearchuk.org [cancerresearchuk.org]

- 12. benchchem.com [benchchem.com]

- 13. Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. proceedings.science [proceedings.science]

- 15. Quantitation of doxorubicin uptake, efflux, and modulation of multidrug resistance (MDR) in MDR human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] Quantitation of Doxorubicin Uptake, Efflux, and Modulation of Multidrug Resistance (MDR) in MDR Human Cancer Cells | Semantic Scholar [semanticscholar.org]

- 17. academic.oup.com [academic.oup.com]

- 18. Combination of resveratrol and piperine to target doxorubicin resistance in breast cancer: An in vitro and in vivo study [pharmacia.pensoft.net]

- 19. Doxorubicin induces drug efflux pumps in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

Doxorubicinol Hydrochloride Target Identification in Cardiac Tissue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doxorubicin (B1662922), a potent anthracycline chemotherapeutic, is widely used in oncology. However, its clinical utility is significantly hampered by dose-dependent cardiotoxicity, a major side effect that can lead to severe and irreversible heart failure. A growing body of evidence points to doxorubicin's primary metabolite, doxorubicinol (B1670906), as a key mediator of this cardiac damage. Doxorubicinol is often considered more cardiotoxic than its parent compound, exacerbating oxidative stress, mitochondrial dysfunction, and dysregulation of calcium homeostasis within cardiomyocytes.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of doxorubicinol hydrochloride's targets in cardiac tissue. It details the molecular mechanisms of toxicity, outlines experimental protocols for target identification, and presents key signaling pathways implicated in doxorubicinol-induced cardiotoxicity. This document is intended to serve as a resource for researchers and drug development professionals working to elucidate the precise mechanisms of anthracycline cardiotoxicity and to develop effective cardioprotective strategies.

Known and Putative Protein Targets of Doxorubicinol in Cardiac Tissue

While research has heavily focused on doxorubicin, several key cardiac proteins have been identified as direct or indirect targets of doxorubicinol. The primary mechanisms of action revolve around the disruption of calcium homeostasis, impairment of contractile proteins, and induction of oxidative stress.

Calcium Homeostasis Regulators

Doxorubicinol directly interacts with and alters the function of critical proteins involved in cardiomyocyte calcium cycling, leading to calcium dysregulation, a central event in its cardiotoxicity.

-

Ryanodine Receptor 2 (RyR2): This sarcoplasmic reticulum (SR) calcium release channel is a direct target of doxorubicinol. Doxorubicinol binds to RyR2, initially activating the channel and leading to an increased release of calcium from the SR. This is followed by an irreversible inhibition of channel activity, likely through thiol oxidation. This biphasic effect disrupts the normal excitation-contraction coupling.

-

Sarco/endoplasmic Reticulum Ca2+-ATPase (SERCA2a): Doxorubicinol inhibits the activity of SERCA2a, the protein responsible for re-sequestering calcium into the SR during diastole. This inhibition leads to elevated cytosolic calcium levels and diminished SR calcium stores, impairing cardiac relaxation and contractility. Notably, doxorubicinol is a more potent inhibitor of SERCA2a than doxorubicin itself.

Sarcomeric and Structural Proteins

The integrity and function of the cardiac sarcomere are compromised by doxorubicinol, contributing to contractile dysfunction.

-

Cardiac Myosin Binding Protein C (MyBPC): Doxorubicin-induced oxidative stress leads to the carbonylation of MyBPC. This irreversible modification marks the protein for degradation and impairs its interaction with actin, disrupting sarcomere assembly and function. Given that doxorubicinol enhances oxidative stress, it is a key contributor to this detrimental modification.

-

Cardiac Troponins (cTnT and cTnI): Doxorubicin exposure leads to the suppression of gene expression and disorganization of the troponin complex, which is essential for regulating the calcium-dependent interaction of actin and myosin.[1][2] As a potent cardiotoxic metabolite, doxorubicinol is implicated in this disruption of the contractile apparatus.

-

Actin and Myosin: Doxorubicin has been shown to affect actomyosin (B1167339) ATPase activity, which is fundamental for muscle contraction.[3] While direct binding studies with doxorubicinol are limited, its impact on the cellular environment suggests an indirect effect on the function of these primary contractile proteins.

Mitochondrial Proteins

Mitochondria are a primary target of doxorubicinol-induced toxicity, leading to a cascade of events that culminate in cell death.

-

Mitochondrial Respiratory Chain Complexes: Doxorubicinol, by promoting oxidative stress, is thought to inhibit the activity of mitochondrial respiratory chain complexes, particularly Complex I. This inhibition impairs ATP synthesis, increases the production of reactive oxygen species (ROS), and can trigger the opening of the mitochondrial permeability transition pore (mPTP), a key event in apoptosis.

Quantitative Data on Doxorubicinol-Target Interactions

Quantitative data on the direct interaction of doxorubicinol with its cardiac targets are limited in the literature. Most studies have focused on the parent compound, doxorubicin. The following tables summarize the available quantitative information and comparative data.